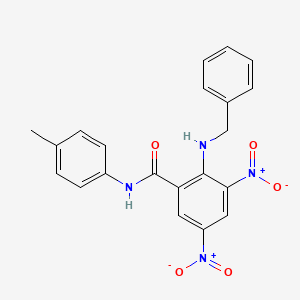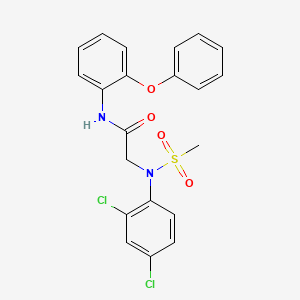![molecular formula C26H21N3O3S2 B12480772 2-[3-methyl-5-oxo-4,7-di(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12480772.png)
2-[3-methyl-5-oxo-4,7-di(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-methyl-5-oxo-4,7-bis(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid is a complex organic compound that features a unique structure combining multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-methyl-5-oxo-4,7-bis(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazoloquinoline core, followed by the introduction of thiophene rings and the benzoic acid moiety. Common synthetic methods include:
Cyclization reactions: Formation of the pyrazoloquinoline core through cyclization of appropriate precursors under acidic or basic conditions.
Thiophene introduction: Thiophene rings are introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Functional group transformations: Introduction of the benzoic acid group through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[3-methyl-5-oxo-4,7-bis(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl chains.
Scientific Research Applications
2-[3-methyl-5-oxo-4,7-bis(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials.
Mechanism of Action
The mechanism of action of 2-[3-methyl-5-oxo-4,7-bis(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds containing thiophene rings, such as suprofen and articaine, which have various pharmacological properties.
Pyrazoloquinoline derivatives: Compounds with similar core structures, which may exhibit similar biological activities.
Uniqueness
2-[3-methyl-5-oxo-4,7-bis(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct electronic and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H21N3O3S2 |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
2-(3-methyl-5-oxo-4,7-dithiophen-2-yl-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-1-yl)benzoic acid |
InChI |
InChI=1S/C26H21N3O3S2/c1-14-22-24(21-9-5-11-34-21)23-17(12-15(13-19(23)30)20-8-4-10-33-20)27-25(22)29(28-14)18-7-3-2-6-16(18)26(31)32/h2-11,15,24,27H,12-13H2,1H3,(H,31,32) |
InChI Key |
FECYZOVSEGJATI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(C3=C(N2)CC(CC3=O)C4=CC=CS4)C5=CC=CS5)C6=CC=CC=C6C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-(2-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12480699.png)
![Ethyl 5-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B12480702.png)
![1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B12480703.png)

![N-[5-(4-Methoxy-phenyl)-7-oxo-4,5,6,7-tetrahydro-benzothiazol-2-yl]-acetamide](/img/structure/B12480714.png)
![Methyl 3-{[(4-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12480719.png)

![2-[(Cyclohexylamino)methyl]benzoic acid](/img/structure/B12480721.png)

![4-bromo-2-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B12480755.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B12480758.png)
![1-[4-(5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)phenyl]ethanol](/img/structure/B12480766.png)
methanone](/img/structure/B12480775.png)
![3-(Quinolin-2-yl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B12480792.png)
